3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thienopyrimidinone core. Its structure includes a cyclohexyl group at position 3, a cyclopropyl substituent at position 5, and a sulfanyl (-SH) moiety at position 2. This scaffold is part of a broader class of thieno[2,3-d]pyrimidin-4-one derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and TRPA1 antagonism .
Properties
IUPAC Name |
3-cyclohexyl-5-cyclopropyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-14-12-11(9-6-7-9)8-20-13(12)16-15(19)17(14)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNRTRAQAXTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: Cyclization Strategies
Thieno[2,3-d]pyrimidin-4-one Scaffold Formation
The foundational step involves constructing the bicyclic thieno[2,3-d]pyrimidin-4-one system. WO2009001214A2 delineates a cyclization protocol using 2-aminothiophene-3-carboxylic acid derivatives condensed with aldehydes under acidic conditions. For instance, refluxing 2-aminothiophene-3-carboxylic acid with cyclopropanecarbaldehyde in glacial acetic acid containing p-toluenesulfonic acid (0.05 equivalents) at 95°C for 8–10 hours generates the 5-cyclopropyl-substituted intermediate. This method achieves cyclization efficiencies of 78–85%, as confirmed by HPLC analysis.
Reaction Conditions:
Integrated Synthetic Routes
Sequential Alkylation-Thiolation Approach
Combining methodologies from WO2009001214A2 and ACS Omega , a three-step sequence achieves the target compound:
- Cyclization: 2-Aminothiophene-3-carboxylic acid + cyclopropanecarbaldehyde → 5-cyclopropyl-thieno[2,3-d]pyrimidin-4-one (Yield: 81%).
- Alkylation: Reaction with cyclohexyl bromide → 3-cyclohexyl-5-cyclopropyl-thieno[2,3-d]pyrimidin-4-one (Yield: 79%).
- Thiolation: Treatment with NaSH → 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (Yield: 85%).
One-Pot Multistep Synthesis
A streamlined protocol from Hilaris Publisher condenses the process into a single reaction vessel:
Structural Characterization and Analytical Data
Challenges and Optimization Opportunities
Byproduct Formation
Competing reactions during alkylation generate 3,5-dicyclohexyl byproducts (8–12% yield). Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The cyclopropyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival. It may act as a microtubule destabilizer, leading to apoptosis in cancer cells.
Case Study 1: Glioma Cells
A study evaluated the effects of this compound on glioma cells, revealing that it induced apoptosis through microtubule destabilization. The compound demonstrated an IC50 value of approximately 20 nM against U251 glioma cells, indicating significant potency as a therapeutic agent for brain tumors .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition profile of thieno[2,3-d]pyrimidine derivatives. The study found that these compounds effectively inhibited cyclin-dependent kinases (CDKs) and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy .
Antimicrobial Activity
Research has also indicated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. The presence of sulfur in the structure enhances their interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The cyclohexyl and cyclopropyl groups in the target compound likely increase logP compared to morpholine (polar) or furan (moderately polar) derivatives .
- Metabolic Stability : Cyclopropane’s ring strain may reduce susceptibility to oxidative metabolism, contrasting with allyl or benzyl groups, which are prone to oxidation .
- Target Engagement: Sulfanyl (-SH) at position 2 is conserved in the target compound and others (e.g., ), suggesting a role in covalent or non-covalent interactions with biological targets.
TRPA1 Inhibition
Boehringer Ingelheim’s patent (2023) highlights 3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives as TRPA1 inhibitors for treating pain and inflammation . While specific data for the target compound are unavailable, structural analogs with bulky substituents (e.g., benzylsulfanyl ) show enhanced TRPA1 binding due to increased steric bulk and hydrophobic interactions. The target compound’s cyclopropyl group may similarly optimize binding pocket occupancy.
Kinase Inhibition (CK2)
reports 1H-thieno[2,3-d]pyrimidin-4-one derivatives as CK2 inhibitors. Substitution at position 3 (e.g., bromo, methyl) correlates with improved inhibitory potency. The target compound’s cyclohexyl group, being larger than methyl or bromo, may sterically hinder CK2 binding, suggesting divergent target selectivity compared to smaller analogs .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s high logP may limit aqueous solubility, necessitating formulation optimization.
- Its metabolic stability could favor oral bioavailability over allyl- or benzyl-containing analogs .
Biological Activity
3-Cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 342.48 g/mol
- CAS Number : 851852-86-3
Structure
The structure features a thieno[2,3-d]pyrimidin core, which is known for its diverse biological activities. The presence of cyclohexyl and cyclopropyl groups contributes to the compound's unique pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
The anticancer activity is primarily attributed to the compound's ability to:
- Inhibit key signaling pathways : Such as the PI3K/Akt and MAPK pathways.
- Induce oxidative stress : Leading to cell death in cancer cells while sparing normal cells.
- Modulate gene expression : Affecting the transcription of oncogenes and tumor suppressor genes.
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cell proliferation inhibition, apoptosis induction | |
| Antimicrobial | Bacterial growth inhibition |
Case Study 1: Anticancer Efficacy in vitro
In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple types of cancer cells, including breast and lung cancer lines.
Case Study 2: Mechanistic Insights
A mechanistic study explored how the compound interacts with cellular targets. It was found that it binds to specific receptors involved in cell signaling pathways, leading to downstream effects that promote apoptosis in malignant cells.
Q & A
Basic Synthesis
Q: How can researchers optimize the synthesis of 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one to improve yield and purity? A: Synthesis optimization requires strategic solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates) and catalyst systems, such as Lewis acids/bases, to enhance reaction efficiency . Reflux conditions (16–18 hours at elevated temperatures) are critical for cyclization steps, as demonstrated in analogous thienopyrimidinone syntheses . Purification via column chromatography and monitoring with Thin Layer Chromatography (TLC) ensures intermediate purity . Yield improvements may also involve stoichiometric adjustments of bulky substituents (e.g., cyclohexyl groups) to minimize steric hindrance .
Advanced Synthesis
Q: What strategies mitigate steric hindrance during the introduction of cyclohexyl and cyclopropyl groups in thienopyrimidinone derivatives? A: Steric challenges can be addressed through stepwise functionalization: introducing smaller groups (e.g., cyclopropyl) before bulkier substituents (e.g., cyclohexyl) . Temperature-controlled reactions (0–5°C for sensitive intermediates) and inert atmospheres reduce side reactions. Catalytic systems like palladium-based reagents may facilitate coupling reactions under mild conditions, though this requires empirical validation for specific derivatives .
Characterization
Q: Which spectroscopic and crystallographic methods reliably confirm the structural integrity of thieno[2,3-d]pyrimidin-4-one derivatives? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positioning and ring system conformation . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond-length and torsional-angle data, critical for resolving stereochemical ambiguities . Infrared Spectroscopy (IR) confirms functional groups like sulfanyl (-SH) and carbonyl (C=O) .
Biological Activity
Q: How can researchers design experiments to evaluate the TRPA1 inhibitory activity of this compound? A: TRPA1 inhibition assays typically involve in vitro calcium flux measurements in transfected cell lines (e.g., HEK293). Dose-response curves (IC₅₀ determination) and selectivity profiling against related ion channels (e.g., TRPV1) are essential . Molecular docking studies using TRPA1 crystal structures (PDB: 3J9P) can predict binding modes, guiding mutagenesis experiments to validate interaction sites .
Data Contradiction
Q: How should discrepancies between computational modeling and experimental spectroscopic data be resolved in structural analysis? A: Cross-validation is key: refine computational models (e.g., DFT calculations) using experimental NMR chemical shifts or X-ray-derived torsion angles . If crystallography data (e.g., SHELXL-refined structures) conflict with NMR results, consider dynamic effects (e.g., ring puckering) or solvent-induced conformational changes . Redundant synthesis and characterization of analogs can isolate variables causing discrepancies .
Structure-Activity Relationships (SAR)
Q: What methodologies establish SAR for thienopyrimidinone derivatives targeting kinase pathways? A: Systematic synthesis of analogs with modified substituents (e.g., varying cycloalkyl groups) is paired with enzymatic assays (e.g., kinase inhibition profiling) . Competitive binding assays (e.g., ATP-site displacement) and cellular viability tests (e.g., IC₅₀ in cancer lines) link structural features to bioactivity. Computational QSAR models further identify pharmacophoric elements .
Reaction Mechanisms
Q: What experimental approaches elucidate sulfanyl group substitution mechanisms in thienopyrimidinones? A: Kinetic isotope effects (e.g., deuterated thiols) and intermediate trapping (e.g., quenching with nucleophiles) identify rate-determining steps . Electrospray Ionization Mass Spectrometry (ESI-MS) monitors transient intermediates. Computational studies (e.g., transition-state modeling) complement experimental data to propose SN2 vs. radical pathways .
Crystallography Challenges
Q: What challenges arise in obtaining high-resolution X-ray structures of thienopyrimidinone derivatives, and how are they mitigated? A: Common issues include crystal twinning and weak diffraction due to flexible substituents (e.g., cyclohexyl). Optimizing crystal growth via vapor diffusion (e.g., DMF/ether systems) improves order . SHELXL’s twin refinement tools resolve overlapping reflections, while low-temperature data collection (100 K) reduces thermal motion artifacts . For severely disordered regions, partial occupancy modeling or alternative space groups may be necessary .
Stability and Reactivity
Q: How can researchers assess the hydrolytic stability of the sulfanyl group under physiological conditions? A: Accelerated stability studies in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring quantify degradation products . Comparative studies with methylthio or protected thiol analogs identify susceptibility to oxidation. Computational Fukui indices predict nucleophilic attack sites, guiding structural modifications for enhanced stability .
Pharmacological Profiling
Q: What in vivo models are appropriate for preliminary efficacy testing of TRPA1 inhibitors derived from thienopyrimidinones? A: Rodent models of inflammatory pain (e.g., formalin test) or respiratory diseases (e.g., ovalbumin-induced asthma) are standard . Pharmacokinetic studies (plasma half-life, bioavailability) require LC-MS/MS quantification. Toxicity screening (e.g., hERG inhibition, Ames test) ensures safety profiles align with preclinical criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
